molecular formula C17H15NS2 B14306042 4-Benzyl-4-methyl-2-phenyl-1,3-thiazole-5(4H)-thione CAS No. 114234-23-0

4-Benzyl-4-methyl-2-phenyl-1,3-thiazole-5(4H)-thione

Cat. No.: B14306042
CAS No.: 114234-23-0
M. Wt: 297.4 g/mol
InChI Key: CPVXRGIHUWPLRG-UHFFFAOYSA-N
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Description

4-Benzyl-4-methyl-2-phenyl-1,3-thiazole-5(4H)-thione is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-4-methyl-2-phenyl-1,3-thiazole-5(4H)-thione typically involves the cyclization of appropriate precursors under specific conditions. Common methods include:

    Cyclization of thioamides and α-haloketones: This method involves the reaction of a thioamide with an α-haloketone in the presence of a base.

    Condensation reactions: Condensation of benzylamine, methyl ketone, and phenyl isothiocyanate under acidic or basic conditions.

Industrial Production Methods

Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the thione group to a thiol or other reduced forms.

    Substitution: The thiazole ring can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkyl halides.

Major Products

The major products depend on the type of reaction. For example, oxidation may yield sulfoxides, while substitution reactions may introduce new functional groups into the thiazole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Potential use in drug development due to its biological activity.

    Industry: Used in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Benzyl-4-methyl-2-phenyl-1,3-thiazole-5(4H)-thione involves interaction with specific molecular targets. These may include enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-phenyl-1,3-thiazole-5(4H)-thione: Lacks the benzyl group.

    4-Benzyl-2-phenyl-1,3-thiazole-5(4H)-thione: Lacks the methyl group.

    4-Benzyl-4-methyl-1,3-thiazole-5(4H)-thione: Lacks the phenyl group.

Uniqueness

4-Benzyl-4-methyl-2-phenyl-1,3-thiazole-5(4H)-thione is unique due to the presence of all three substituents (benzyl, methyl, and phenyl) on the thiazole ring, which may confer specific biological activities and chemical properties.

Properties

CAS No.

114234-23-0

Molecular Formula

C17H15NS2

Molecular Weight

297.4 g/mol

IUPAC Name

4-benzyl-4-methyl-2-phenyl-1,3-thiazole-5-thione

InChI

InChI=1S/C17H15NS2/c1-17(12-13-8-4-2-5-9-13)16(19)20-15(18-17)14-10-6-3-7-11-14/h2-11H,12H2,1H3

InChI Key

CPVXRGIHUWPLRG-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=S)SC(=N1)C2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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